3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
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Overview
Description
3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a bromine atom attached to the benzene ring and a sulfonyl group linked to the tetrahydroisoquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . It binds to the enzyme in a bitopic mode, where the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Result of Action
The inhibition of AKR1C3 by this compound can lead to the disruption of steroid metabolism. This can result in the modulation of hormone levels, which can potentially inhibit the growth of hormone-dependent cancers such as breast and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps:
Formation of Tetrahydroisoquinoline Derivative: The starting material, 1,2,3,4-tetrahydroisoquinoline, is functionalized at the nitrogen atom to introduce the sulfonyl group. This can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine.
Bromination: The benzene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Amide Formation: The final step involves coupling the brominated benzene derivative with the sulfonylated tetrahydroisoquinoline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using suitable reagents.
Coupling Reactions: The amide bond can participate in coupling reactions with other carboxylic acids or amines to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Sulfonylation: Sulfonyl chlorides in the presence of bases like triethylamine.
Coupling Reactions: EDCI and HOBt for amide bond formation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation/Reduction Products: Sulfides or sulfones derived from the sulfonyl group.
Scientific Research Applications
3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biological Studies: The compound can be used to study the effects of sulfonylated tetrahydroisoquinoline derivatives on various biological targets.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in cells.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core and exhibit diverse biological activities.
Benzamide Derivatives: Compounds with the benzamide structure are known for their therapeutic potential in various diseases.
Uniqueness
3-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to the combination of the bromine atom, sulfonyl group, and tetrahydroisoquinoline moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c19-17-7-3-6-15(12-17)18(22)20-9-11-25(23,24)21-10-8-14-4-1-2-5-16(14)13-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLWDMSFXYVKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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